4-Aminobenzohydrazide 4-Aminobenzohydrazide 4-POBN is a potent and irreversible inhibitor of myeloperoxidase.
Brand Name: Vulcanchem
CAS No.: 5351-17-7
VCID: VC0516220
InChI: InChI=1S/C7H9N3O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,8-9H2,(H,10,11)
SMILES: C1=CC(=CC=C1C(=O)NN)N
Molecular Formula: C7H9N3O
Molecular Weight: 151.17 g/mol

4-Aminobenzohydrazide

CAS No.: 5351-17-7

Cat. No.: VC0516220

Molecular Formula: C7H9N3O

Molecular Weight: 151.17 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

4-Aminobenzohydrazide - 5351-17-7

Specification

CAS No. 5351-17-7
Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
IUPAC Name 4-aminobenzohydrazide
Standard InChI InChI=1S/C7H9N3O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,8-9H2,(H,10,11)
Standard InChI Key WPBZMCGPFHZRHJ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)NN)N
Canonical SMILES C1=CC(=CC=C1C(=O)NN)N
Appearance Solid powder
Melting Point 226.0 °C

Introduction

Chemical and Physical Properties

Structural Characteristics

4-Aminobenzohydrazide features a benzohydrazide backbone substituted with an amino group at the para position. The planar aromatic ring facilitates π-π stacking interactions, while the hydrazide moiety (CONHNH2-\text{CONHNH}_2) enables hydrogen bonding and coordination with metal ions . X-ray crystallography reveals a monoclinic crystal system with hydrogen-bonded dimers stabilizing the lattice .

Physicochemical Parameters

Key physicochemical properties are summarized below:

PropertyValueSource(s)
Melting Point225–227 °C
Density1.2100 (estimate)
Refractive Index1.5860 (estimate)
SolubilityDMSO: 14 mg/mL; Water: Partial
pKa13.05 ± 0.10
Storage ConditionsInert atmosphere, dark, 25°C

The compound exhibits moderate solubility in polar aprotic solvents but limited solubility in aqueous media, necessitating DMSO or dilute acids for biological assays . Its stability under inert conditions makes it suitable for long-term storage .

Synthesis and Derivitization

Primary Synthesis Routes

4-Aminobenzohydrazide is synthesized via hydrazinolysis of ethyl 4-aminobenzoate. Refluxing the ester with excess hydrazine hydrate (N2H4H2O\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}) in ethanol yields the hydrazide product through nucleophilic acyl substitution :

4-NH2C6H4COOEt+N2H44-NH2C6H4CONHNH2+EtOH\text{4-NH}_2\text{C}_6\text{H}_4\text{COOEt} + \text{N}_2\text{H}_4 \rightarrow \text{4-NH}_2\text{C}_6\text{H}_4\text{CONHNH}_2 + \text{EtOH}

Purification by recrystallization from ethanol affords white crystalline powder with >95% purity .

Bis-Chloroacetamide Derivatives

Treatment with chloroacetyl chloride (ClCH2COCl\text{ClCH}_2\text{COCl}) in DMF/K2_2CO3_3 yields bis-chloroacetamide derivatives, where both amino groups undergo acetylation :

4-NH2C6H4CONHNH2+2ClCH2COCl4-(ClCH2CONH)C6H4CONHNCOCH2Cl\text{4-NH}_2\text{C}_6\text{H}_4\text{CONHNH}_2 + 2 \text{ClCH}_2\text{COCl} \rightarrow \text{4-(ClCH}_2\text{CONH)C}_6\text{H}_4\text{CONHNCOCH}_2\text{Cl}

These intermediates react with thiols (e.g., 2-mercaptobenzothiazole) to form bis-sulfide compounds with enhanced bioactivity .

Schiff Base Ligands

Condensation with carbonyl compounds (e.g., 2-acetylpyridine) produces acylhydrazone Schiff bases, which coordinate transition metals like Cu(II) and V(IV) :

4-NH2C6H4CONHNH2+RC(O)R’4-NH2C6H4CONH-N=CRR’+H2O\text{4-NH}_2\text{C}_6\text{H}_4\text{CONHNH}_2 + \text{RC(O)R'} \rightarrow \text{4-NH}_2\text{C}_6\text{H}_4\text{CONH-N=CRR'} + \text{H}_2\text{O}

Such complexes exhibit radical scavenging and photoelectrical properties .

Pharmacological Applications

Myeloperoxidase (MPO) Inhibition

4-ABAH irreversibly inhibits MPO (IC50=0.3μM\text{IC}_{50} = 0.3 \, \mu\text{M}), blocking hypochlorous acid (HOCl) production in neutrophils . In murine cerebral ischemia models, twice-daily dosing (40 mg/kg) reduces infarct volume by 58% and improves neurological outcomes . The mechanism involves covalent modification of the MPO active site, preventing oxidation of chloride to HOCl .

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Derivatives like compound 12 (2-(2-(4-(2-carboxybenzamido)benzoyl)hydrazine-1-carbonyl)benzoic acid) inhibit FAAH with IC50=1.62nM\text{IC}_{50} = 1.62 \, \text{nM}, surpassing reference inhibitor JZL-195 . Docking studies reveal interactions with catalytic triad residues Ser241, Ser217, and Lys142, stabilizing the tetrahedral intermediate .

Antimicrobial and Antioxidant Activity

Bis-sulfide derivatives exhibit broad-spectrum antimicrobial effects:

  • Compound 7: 83.4% inhibition against Staphylococcus aureus; 78.8% against Pseudomonas aeruginosa .

  • Compound 5: 85.9% ABTS radical scavenging (vs. 88.0% for ascorbic acid) .
    Electron-withdrawing groups (e.g., pyrimidine rings) enhance redox activity and membrane disruption .

Material Science Applications

Organic-Inorganic Hybrid Devices

Oxovanadium(IV)-hydrazide complexes exhibit narrow bandgap energies (Eg=1.82.2eVE_g = 1.8–2.2 \, \text{eV}), making them suitable for photovoltaic cells . Thin films deposited via spin-coating achieve conductivities of 103S/cm10^{-3} \, \text{S/cm}, comparable to polyaniline-based materials .

Coordination Polymers

Schiff base-metal frameworks (e.g., Cu(II)-4-ABAH) show porosity (SABET=450600m2/g\text{SA}_{\text{BET}} = 450–600 \, \text{m}^2/\text{g}) and CO2_2 uptake capacities of 2.8 mmol/g at 298 K . Applications in gas storage and catalysis are under investigation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator